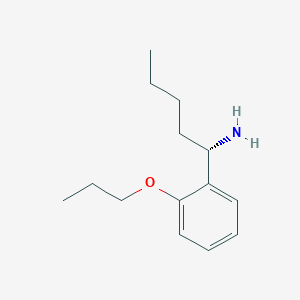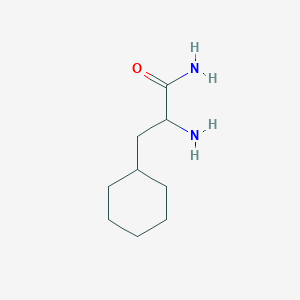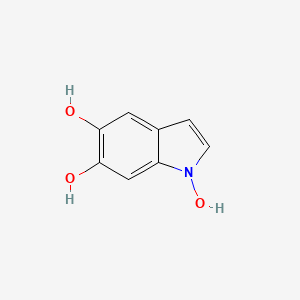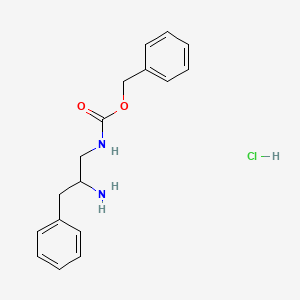
N-Cbz-2-amino-3-phenylpropylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21ClN2O2 and a molecular weight of 320.82 . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-Cbz-2-amino-3-phenylpropylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-2-amino-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the Cbz protecting group.
Oxidation Reactions: The phenyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: 2-amino-3-phenylpropylamine.
Oxidation Reactions: Oxidized derivatives of the phenyl group.
Applications De Recherche Scientifique
N-Cbz-2-amino-3-phenylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Cbz-2-amino-3-phenylpropylamine hydrochloride involves its ability to act as a protecting group for amino acids. The Cbz group (carbobenzyloxy) protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2-amino-3-phenylpropylamine: Similar protecting group (Boc) but different deprotection conditions.
N-Fmoc-2-amino-3-phenylpropylamine: Uses Fmoc as the protecting group, which is removed under basic conditions.
N-Ac-2-amino-3-phenylpropylamine: Acetyl group as the protecting group, removed under acidic conditions.
Uniqueness
N-Cbz-2-amino-3-phenylpropylamine hydrochloride is unique due to its specific protecting group (Cbz) and its stability under various reaction conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C17H21ClN2O2 |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
benzyl N-(2-amino-3-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H |
Clé InChI |
FOBOCAFPIJZDMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



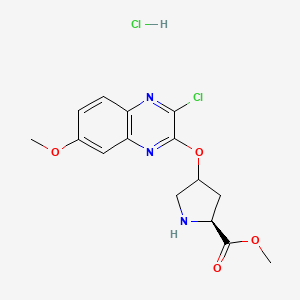





![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)
![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)
